1-Fluoro-4-[2-(4-methylsulfonylphenyl)cyclopenten-1-yl]benzene 1-Fluoro-4-[2-(4-methylsulfonylphenyl)cyclopenten-1-yl]benzene SC57666 is a selective COX2 inhibitor with an IC50 of 26 nM.
Brand Name: Vulcanchem
CAS No.: 158959-32-1
VCID: VC0007010
InChI: InChI=1S/C18H17FO2S/c1-22(20,21)16-11-7-14(8-12-16)18-4-2-3-17(18)13-5-9-15(19)10-6-13/h5-12H,2-4H2,1H3
SMILES: CS(=O)(=O)C1=CC=C(C=C1)C2=C(CCC2)C3=CC=C(C=C3)F
Molecular Formula: C₁₈H₁₇FO₂S
Molecular Weight: 316.4 g/mol

1-Fluoro-4-[2-(4-methylsulfonylphenyl)cyclopenten-1-yl]benzene

CAS No.: 158959-32-1

Inhibitors

VCID: VC0007010

Molecular Formula: C₁₈H₁₇FO₂S

Molecular Weight: 316.4 g/mol

1-Fluoro-4-[2-(4-methylsulfonylphenyl)cyclopenten-1-yl]benzene - 158959-32-1

CAS No. 158959-32-1
Product Name 1-Fluoro-4-[2-(4-methylsulfonylphenyl)cyclopenten-1-yl]benzene
Molecular Formula C₁₈H₁₇FO₂S
Molecular Weight 316.4 g/mol
IUPAC Name 1-fluoro-4-[2-(4-methylsulfonylphenyl)cyclopenten-1-yl]benzene
Standard InChI InChI=1S/C18H17FO2S/c1-22(20,21)16-11-7-14(8-12-16)18-4-2-3-17(18)13-5-9-15(19)10-6-13/h5-12H,2-4H2,1H3
Standard InChIKey GJGZQTGPOKPFES-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)C2=C(CCC2)C3=CC=C(C=C3)F
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1)C2=C(CCC2)C3=CC=C(C=C3)F
Description SC57666 is a selective COX2 inhibitor with an IC50 of 26 nM.
Synonyms SC 57666
SC-57666
Reference [1]. Reitz DB, et al. Selective cyclooxygenase inhibitors: novel 1,2-diarylcyclopentenes are potent and orally activeCOX2 inhibitors. J Med Chem. 1994 Nov 11;37(23):3878-81.[2]. Riendeau D, et al. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX2 inhibitor. Br J Pharmacol. 1997 May;121(1):105-17.
PubChem Compound 443373
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator